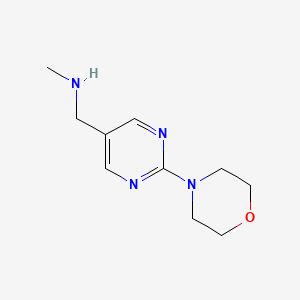

N-methyl-(2-morpholinopyrimidin-5-yl)methylamine

Description

Classification and Nomenclature

This compound belongs to the broader classification of organoheterocyclic compounds, specifically positioned within the morpholinopyrimidine subfamily of heterocyclic structures. The compound's systematic nomenclature reflects its complex molecular architecture, with the International Union of Pure and Applied Chemistry name being N-methyl-1-(2-morpholin-4-ylpyrimidin-5-yl)methanamine. This designation precisely describes the structural relationships between the various components of the molecule, beginning with the N-methylated amino group and proceeding through the connecting methylene bridge to the morpholine-substituted pyrimidine core.

The compound is uniquely identified by its Chemical Abstracts Service registry number 937796-14-0, which serves as its definitive chemical identifier in scientific literature and commercial applications. The molecular formula C10H16N4O encapsulates the elemental composition, revealing the presence of ten carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 208.265 grams per mole. This molecular weight places the compound within an optimal range for many pharmaceutical applications, being neither too small to lack specificity nor too large to present formulation challenges.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 937796-14-0 |

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.265 g/mol |

| International Union of Pure and Applied Chemistry Name | N-methyl-1-(2-morpholin-4-ylpyrimidin-5-yl)methanamine |

| Simplified Molecular Input Line Entry System | CNCC1=CN=C(N=C1)N2CCOCC2 |

| International Chemical Identifier Key | PFYPMSRZQMFCJO-UHFFFAOYSA-N |

The compound's nomenclature also includes several synonyms that reflect different approaches to describing its structure, including n-methyl-2-morpholinopyrimidin-5-yl methylamine and methyl 2-morpholin-4-yl pyrimidin-5-yl methyl amine. These alternative names demonstrate the various ways in which complex heterocyclic structures can be systematically described, each emphasizing different aspects of the molecular architecture while maintaining chemical accuracy and clarity.

The classification of this compound within the morpholinopyrimidine family reflects its structural heritage and provides insight into its potential biological activities. Morpholinopyrimidines have emerged as a distinct class of compounds characterized by their unique combination of morpholine and pyrimidine functionality, offering researchers a scaffold that combines the beneficial properties of both heterocyclic systems. The morpholine component contributes to favorable pharmacokinetic properties, while the pyrimidine ring provides opportunities for specific molecular interactions with biological targets.

Historical Context and Development

The historical development of this compound must be understood within the broader context of morpholine and pyrimidine chemistry, two research areas that have independently contributed significant advances to medicinal chemistry over the past several decades. The morpholine heterocycle has been recognized as a privileged structure in pharmaceutical research since the mid-twentieth century, with its unique combination of oxygen and nitrogen heteroatoms providing distinct advantages in terms of molecular recognition and pharmacokinetic properties. The parallel development of pyrimidine chemistry has yielded numerous important pharmaceutical compounds, establishing this heterocycle as a fundamental building block for drug discovery.

The convergence of morpholine and pyrimidine chemistry that led to compounds like this compound represents a sophisticated approach to molecular design that emerged from decades of structure-activity relationship studies. Early research into morpholine-containing compounds revealed their exceptional ability to modulate pharmacokinetic properties, particularly in terms of central nervous system penetration and metabolic stability. These findings provided the foundation for subsequent investigations into more complex morpholine derivatives, including those incorporating additional heterocyclic components.

The specific structural motif represented by this compound reflects advances in synthetic methodology that have made complex heterocyclic compounds increasingly accessible to researchers. The development of efficient synthetic routes to morpholinopyrimidine derivatives has been facilitated by improvements in heterocyclic chemistry, including more sophisticated approaches to ring formation and functional group manipulation. These synthetic advances have enabled the preparation of increasingly complex molecular architectures, allowing researchers to explore structure-activity relationships with greater precision and depth.

Research into morpholinopyrimidine derivatives has accelerated significantly in recent years, driven by their demonstrated potential in various therapeutic areas. Studies have shown that compounds containing the morpholinopyrimidine scaffold exhibit significant biological activity, particularly in the areas of inflammation and central nervous system disorders. These findings have validated the historical investment in morpholine and pyrimidine chemistry, demonstrating that the combination of these heterocyclic systems can yield compounds with enhanced therapeutic potential.

The development trajectory of morpholinopyrimidine compounds has been influenced by advances in computational chemistry and molecular modeling, which have provided researchers with powerful tools for predicting and optimizing molecular properties. These computational approaches have accelerated the identification of promising structural modifications and have guided synthetic efforts toward compounds with enhanced biological activity and improved pharmaceutical properties. The historical evolution of this field reflects the increasing sophistication of modern drug discovery, where traditional organic chemistry approaches are augmented by computational design and high-throughput screening methodologies.

Significance in Morpholinopyrimidine Research

This compound occupies a position of considerable significance within the broader landscape of morpholinopyrimidine research, serving as both a representative example of this important class of compounds and a potential lead structure for further pharmaceutical development. The compound embodies the key structural features that have made morpholinopyrimidines attractive targets for medicinal chemistry research, including the balanced incorporation of hydrophilic and lipophilic elements that contribute to favorable drug-like properties. Research into morpholinopyrimidine derivatives has revealed their exceptional versatility as pharmaceutical scaffolds, with documented activity across multiple therapeutic areas ranging from anti-inflammatory applications to central nervous system disorders.

The significance of this compound in contemporary research is underscored by recent investigations into morpholinopyrimidine derivatives as anti-inflammatory agents. Studies have demonstrated that structurally related compounds, including 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, exhibit potent anti-inflammatory activity through inhibition of nitric oxide production and modulation of inflammatory mediators. These findings establish a clear precedent for the therapeutic potential of morpholinopyrimidine structures and provide validation for continued research into this chemical class.

| Research Application | Key Findings | Reference Studies |

|---|---|---|

| Anti-inflammatory Activity | Significant reduction in nitric oxide production and inflammatory mediator expression | Morpholinopyrimidine derivatives V4 and V8 studies |

| Central Nervous System Applications | Enhanced blood-brain barrier penetration and favorable pharmacokinetic profiles | Multiple morpholine-containing central nervous system drugs |

| Enzyme Inhibition | Selective inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways | PI3K/mTOR inhibitor development programs |

The compound's structural features align closely with the design principles that have emerged from systematic studies of morpholine-containing pharmaceuticals. The morpholine ring contributes to optimal physicochemical properties, including appropriate lipophilicity and enhanced metabolic stability, while the pyrimidine component provides opportunities for specific molecular interactions with biological targets. The methylated amino linker adds an additional dimension to the compound's potential biological activity, potentially serving as a site for metabolic transformation or contributing to molecular recognition events.

Recent research has highlighted the importance of morpholinopyrimidine derivatives in the development of dual inhibitors targeting multiple biological pathways simultaneously. Studies have shown that appropriately designed morpholinopyrimidine compounds can function as dual phosphatidylinositol 3-kinase and mammalian target of rapamycin inhibitors, offering potential advantages over single-target therapeutics. This multi-target approach represents an important trend in modern pharmaceutical research, where complex diseases are addressed through compounds capable of modulating multiple interconnected biological pathways.

The significance of this compound in morpholinopyrimidine research is further enhanced by its potential role as a synthetic intermediate for more complex derivatives. The compound's structure provides multiple sites for chemical modification, including the morpholine nitrogen, the pyrimidine ring positions, and the methylated amino group, allowing for systematic exploration of structure-activity relationships. This synthetic versatility makes the compound valuable not only for its intrinsic biological properties but also as a platform for the development of more specialized derivatives tailored for specific therapeutic applications.

Related Morpholine-Containing Compounds

The chemical landscape surrounding this compound includes a diverse array of related morpholine-containing compounds that collectively illustrate the versatility and pharmaceutical potential of this important heterocyclic system. Among the most closely related structures is (2-morpholinopyrimidin-5-yl)methylamine, which differs from the target compound only in the absence of the N-methyl substitution. This closely related analog, bearing the Chemical Abstracts Service number 944899-76-7, provides an excellent opportunity for structure-activity relationship studies, as the comparison between these two compounds can reveal the specific contribution of N-methylation to biological activity and physicochemical properties.

The structural relationship between this compound and its unmethylated analog exemplifies the subtle but potentially significant modifications that characterize modern pharmaceutical chemistry. The presence or absence of the methyl group can profoundly influence molecular properties, including basicity, lipophilicity, and metabolic stability. Research into similar pairs of methylated and unmethylated morpholine derivatives has revealed that such modifications can significantly alter biological activity, pharmacokinetic profiles, and target selectivity, making these comparative studies essential for understanding structure-activity relationships within this chemical class.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 937796-14-0 | C10H16N4O | N-methylated amino group |

| (2-morpholinopyrimidin-5-yl)methylamine | 944899-76-7 | C9H14N4O | Primary amino group |

| 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine | 944450-95-7 | C12H14N4 | Phenyl substitution, no morpholine |

Another important related compound is 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine, which shares the methylated amino methyl substituent attached to the pyrimidine ring but incorporates a phenyl group rather than the morpholine moiety. This structural variant provides insight into the specific contributions of the morpholine ring system to the overall properties of the parent compound. The replacement of morpholine with a phenyl group significantly alters the compound's polarity, hydrogen bonding capacity, and three-dimensional structure, offering valuable information about the importance of the morpholine component in determining biological activity.

The broader family of morpholine-containing pharmaceutical compounds provides additional context for understanding the significance of this compound. Historical examples of successful morpholine-containing drugs include compounds such as doxapram, moclobemide, reboxetine, and aprepitant, each of which demonstrates different aspects of morpholine's contribution to pharmaceutical properties. These established drugs illustrate the morpholine ring's ability to enhance central nervous system penetration, improve metabolic stability, and provide optimal pharmacokinetic profiles across diverse therapeutic applications.

Recent research into morpholinopyrimidine derivatives has revealed a growing family of compounds with demonstrated biological activity. Studies of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have shown significant anti-inflammatory activity, with compounds designated as V4 and V8 exhibiting particularly potent effects on inflammatory mediator production. These research findings demonstrate the continued potential for discovering new therapeutic applications within the morpholinopyrimidine chemical class and validate the ongoing investment in this area of pharmaceutical research.

The synthetic accessibility of related morpholinopyrimidine compounds has been enhanced by the development of efficient cascade synthetic strategies that allow for the preparation of both regioisomers of morpholinopyrimidine derivatives in good to high yields. These synthetic advances have facilitated the exploration of structure-activity relationships within this compound class and have enabled the preparation of increasingly diverse molecular libraries for biological evaluation. The availability of efficient synthetic methods for morpholinopyrimidine compounds has accelerated research in this area and has made possible the systematic investigation of structural modifications that can optimize biological activity and pharmaceutical properties.

Properties

IUPAC Name |

N-methyl-1-(2-morpholin-4-ylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-11-6-9-7-12-10(13-8-9)14-2-4-15-5-3-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYPMSRZQMFCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(N=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654827 | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-14-0 | |

| Record name | N-Methyl-2-(4-morpholinyl)-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.265 g/mol

- CAS Number : 937796-14-0

- IUPAC Name : N-methyl-1-(2-morpholin-4-ylpyrimidin-5-yl)methanamine

- Synonyms : Methyl 2-morpholin-4-yl pyrimidin-5-yl methyl amine

This compound functions primarily as an inhibitor of specific enzymes involved in lipid signaling pathways. Notably, it has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids play significant roles in various physiological processes, including pain modulation, inflammation, and metabolic regulation .

Biological Activity and Therapeutic Implications

-

Anti-inflammatory Activity :

- Recent studies have indicated that derivatives of morpholinopyrimidine compounds exhibit significant anti-inflammatory properties. For instance, compounds derived from this class showed a marked reduction in nitric oxide (NO) production and downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

-

Antitumor Activity :

- Research has explored the use of morpholinopyrimidine derivatives as EED inhibitors in the treatment of PRC2-mediated cancers such as diffuse large B-cell lymphoma and gastric cancer. The compound demonstrated efficacy in inhibiting tumor growth by targeting critical pathways involved in cell proliferation and survival .

- Serotonin Receptor Modulation :

Table 1: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N-methyl-(2-morpholinopyrimidin-5-yl)methylamine has been explored for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development. For instance, derivatives of morpholinopyrimidine compounds have shown promise in anti-inflammatory and anticancer activities .

Case Study: Anti-inflammatory Activity

A study synthesized several derivatives of morpholinopyrimidine and evaluated their anti-inflammatory effects. Compounds demonstrated significant inhibition of nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the morpholine and pyrimidine components can enhance potency and selectivity against specific enzymes.

Table 1: Structure-Activity Relationship Analysis

| Compound | Modification | Activity (pIC50) | Remarks |

|---|---|---|---|

| Compound 1 | Morpholine → Hydroxypyrrolidine | 7.14 ± 0.04 | Increased potency by 10-fold |

| Compound 2 | Cyclopropylmethylamide addition | Not specified | Enhanced lipophilicity |

| Compound 3 | N-Methyl substitution | Not specified | Improved binding affinity |

This table summarizes findings from SAR studies that highlight how specific modifications can lead to increased biological activity, particularly in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an important enzyme in lipid metabolism .

Drug Development

Novel Therapeutics:

The compound has been investigated as part of a larger class of nitrogen-based heterocycles, which are prevalent in many small molecule drugs. Its derivatives are being explored for their roles in treating inflammatory diseases and cancers .

Clinical Trials:

One notable candidate derived from this compound is STA5326, currently undergoing clinical trials for conditions such as rheumatoid arthritis and Crohn's disease. This highlights the compound's relevance in ongoing therapeutic advancements .

Biochemical Studies

This compound also plays a role in biochemical studies focused on enzyme inhibition and metabolic pathways. Its derivatives have been shown to affect key pathways involved in inflammation and cancer progression.

Example of Biochemical Impact:

Research indicates that certain derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Purity | CAS RN |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₆N₄O | 208.26 | 43.5–44 | Morpholine, pyrimidine | 97% | 937796-14-0 |

| N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine | C₁₀H₁₁N₃S | 205.28 | 105–106 | Thienyl, pyrimidine | 90% | 921939-14-2 |

| N-methyl-(2-phenylpyrimidin-5-yl)methylamine | C₁₂H₁₃N₃ | 199.25 | 77–79.5 | Phenyl, pyrimidine | 97% | 921939-11-9 |

| N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine | C₁₁H₁₂N₂S | 204.29 | >50 (decomposes) | Pyridyl, thienyl | 97% | 934570-47-5 |

| N-methyl-(3-phenylisoxazol-5-yl)methylamine | C₁₁H₁₂N₂O | 188.23 | Not reported | Isoxazole, phenyl | 97% | 852431-00-6 |

Key Observations:

Substituent Effects: The morpholine group in the target compound introduces an oxygen atom and a saturated six-membered ring, enhancing hydrogen-bonding capacity compared to sulfur-containing analogs like N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine . N-methyl-(2-phenylpyrimidin-5-yl)methylamine lacks the morpholine ring but includes a hydrophobic phenyl group, which may reduce solubility in aqueous media .

Melting Points :

Commercial Availability and Cost

- The target compound is priced at ¥47,500 per gram (97% purity), significantly costlier than N-methyl-(2-phenylpyrimidin-5-yl)methylamine (¥76,800 per gram at 97% purity), reflecting differences in synthetic complexity .

- Lower purity grades (e.g., 90% for thienyl analogs) may limit their utility in high-precision applications .

Preparation Methods

General Synthetic Strategy

The synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine typically follows a multi-step approach involving:

- Construction of the pyrimidine ring with appropriate substitution at the 2- and 5-positions.

- Introduction of the morpholine substituent at the 2-position.

- Installation of the N-methylaminomethyl group at the 5-position, usually via nucleophilic substitution or reductive amination.

This approach leverages classical pyrimidine chemistry, nucleophilic aromatic substitution, and amine alkylation reactions.

Pyrimidine Core Formation and Substitution

The pyrimidine scaffold is commonly synthesized by cyclization reactions involving β-dicarbonyl compounds or enaminones with guanidine derivatives. For example, coupling enaminones with guanidine hydrochloride under controlled conditions yields pyrimidin-2-amines, which serve as precursors for further substitution.

Installation of the N-methylaminomethyl Group at the 5-Position

3.1 Nucleophilic Substitution Using Halomethyl Precursors

One common method involves halogenated pyrimidine intermediates (e.g., 5-chloromethyl or 5-bromomethyl pyrimidines) that undergo substitution with methylamine or N-methylamine derivatives to introduce the N-methylaminomethyl group. This reaction typically requires:

- Use of methylamine in aqueous or alcoholic solution.

- Controlled temperature (often 50–100 °C).

- Neutral to slightly basic pH to favor substitution.

Alternatively, reductive amination can be employed where a 5-formylpyrimidine intermediate reacts with methylamine, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to yield the N-methylaminomethyl substituent.

Detailed Preparation Example from Literature

A representative synthetic route based on the literature is summarized below:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclization of ester with acetamidine to form pyrimidine core | Thermal, solvent: ethanol or isopropanol | 70–85% | Forms 2-chloropyrimidine intermediate after chlorination |

| 2 | Chlorination of pyrimidine intermediate with POCl₃ | Reflux, 3–6 h | 80–90% | Converts hydroxypyrimidine to 2-chloropyrimidine |

| 3 | Nucleophilic substitution with morpholine at 2-position | DMSO, 80–100 °C, 4–8 h | 75–90% | Morpholine displaces chloride |

| 4 | Substitution at 5-position with methylamine or reductive amination | Methylamine aqueous solution, 50–100 °C or reductive amination with NaBH₃CN | 65–85% | Introduces N-methylaminomethyl group |

This route is supported by the synthetic procedures described in medicinal chemistry research, where pyrimidine derivatives are functionalized with morpholine and methylamine substituents to yield target compounds with high purity and good yields.

Reaction Parameters and Optimization

- Solvent Choice: Polar aprotic solvents such as DMSO or N,N-dimethylformamide (DMF) enhance nucleophilic substitution efficiency.

- Temperature: Elevated temperatures (80–120 °C) favor substitution but must be balanced to avoid decomposition.

- Catalysts/Additives: Potassium iodide can be used to facilitate halogen exchange and improve nucleophilic substitution rates in related systems.

- pH Control: Neutral to slightly basic conditions favor amine substitution and prevent side reactions.

- Purification: Products are typically purified by chromatography or recrystallization to achieve >99% purity.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Nucleophilic substitution of 5-halopyrimidine with methylamine | 5-chloromethyl-2-morpholinopyrimidine, methylamine | 50–100 °C, DMSO or aqueous | Direct, straightforward | Requires halomethyl intermediate | 65–85% |

| Reductive amination of 5-formyl-2-morpholinopyrimidine | 5-formyl-2-morpholinopyrimidine, methylamine, NaBH₃CN | Room temp to 50 °C | Mild conditions, high selectivity | Additional reduction step | 70–80% |

| Halogen exchange catalyzed substitution (related to N-methylpyrrolidine) | 1,4-dichlorobutane, methylamine, KI catalyst | 100–120 °C, ether solvent | High yield, no high pressure | Specific to pyrrolidine, adaptable | >88% |

While the third method is specific to N-methylpyrrolidine synthesis, the principle of halogen exchange catalysis with potassium iodide can inspire optimization in pyrimidine amine substitutions.

Research Findings and Notes

- The use of potassium iodide as a catalyst in halogen exchange reactions significantly lowers activation energy and increases reaction rates, enabling higher temperature reactions under atmospheric pressure.

- Morpholine substitution at the 2-position is generally high yielding and selective due to the strong nucleophilicity of morpholine and the electrophilicity of the 2-chloropyrimidine intermediate.

- Reductive amination offers a clean method to introduce the N-methylaminomethyl group, avoiding harsh alkylation conditions and minimizing side products.

- Purity of final products often exceeds 99% after chromatographic purification, suitable for pharmaceutical applications.

Q & A

Q. What synthetic routes are recommended for laboratory-scale synthesis of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine?

The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization. A common approach includes:

- Step 1 : Introduction of the morpholino group to a pyrimidine scaffold via nucleophilic substitution, using morpholine as a reagent under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Methylamine incorporation via reductive amination or alkylation. For example, reacting the intermediate with methylamine hydrochloride in the presence of a reducing agent like NaBH₃CN .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures is recommended to achieve ≥97% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamine and morpholino group integration). Aromatic protons in pyrimidine typically appear as doublets in δ 7.5–8.5 ppm .

- HPLC : Use C18 columns with a methanol/water mobile phase (e.g., 70:30 v/v) to assess purity and detect byproducts .

- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between pyrimidine and substituents) and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. How do solubility properties influence solvent selection for reactions involving this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols. For reactions requiring aqueous conditions, use co-solvents like THF/water (3:1) with sonication. Solubility testing via UV-Vis spectroscopy (λ ~260 nm) is advised to optimize reaction media .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C5 of pyrimidine) prone to nucleophilic attack .

- Activation Energy Barriers : Compare energy profiles for morpholino vs. other amine substituents to rationalize reaction rates . Software like Gaussian or ORCA is recommended, validated against experimental kinetics data .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies often arise from polymorphic forms or impurities. To address:

- Polymorph Screening : Recrystallize from different solvents (e.g., acetonitrile vs. ethyl acetate) and compare DSC thermograms .

- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) affecting melting points .

- Replicate Synthesis : Follow literature protocols rigorously, noting deviations in reaction time/temperature .

Q. How can reaction conditions be optimized for introducing morpholino groups into pyrimidine derivatives?

Use factorial design experiments to evaluate factors:

- Variables : Temperature (60–100°C), solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N) .

- Response Metrics : Yield (GC analysis) and purity (HPLC). Statistical tools like ANOVA identify optimal conditions. For example, DMF with K₂CO₃ at 80°C maximizes yield (85–90%) while minimizing byproducts .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Byproduct Formation : At scale, prolonged heating increases side reactions. Use continuous-flow reactors to reduce residence time .

- Purification : Replace column chromatography with crystallization or membrane filtration for cost efficiency.

- Safety : Monitor exothermic steps (e.g., amination) using in-situ FTIR to prevent runaway reactions .

Methodological Notes

- Data Validation : Cross-reference melting points (e.g., 43.5–44°C ) with DSC and hot-stage microscopy.

- Advanced Modeling : Molecular docking studies (AutoDock Vina) predict binding affinities for biological targets, aiding drug discovery applications .

- Controlled Substances Compliance : Ensure ethical sourcing of methylamine precursors per local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.